molecular formula C19H18ClN3O B14949331 (4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14949331
M. Wt: 339.8 g/mol
InChI Key: JCNIIANZQSBBJW-UHFFFAOYSA-N
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Description

(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2,6-dimethylaniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the final pyrazolone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-bromophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(4-fluorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group, in particular, can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[(2,6-dimethylphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H18ClN3O/c1-12-5-4-6-13(2)18(12)21-11-17-14(3)22-23(19(17)24)16-9-7-15(20)8-10-16/h4-11,22H,1-3H3

InChI Key

JCNIIANZQSBBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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